Secalciferol, also known as (24R)-24,25-dihydroxyvitamin D3, is a naturally occurring metabolite of vitamin D found in humans and certain bacteria []. While research on Secalciferol is ongoing, here's a glimpse into its potential applications in scientific research:
Secalciferol plays a role in regulating calcium homeostasis, a crucial process for maintaining healthy bones. Studies suggest it might enhance the calcemic (calcium-increasing) effect of calcitriol, the most active form of vitamin D, potentially contributing to bone health research [].
Secalciferol's involvement in cellular processes like differentiation and proliferation makes it a potential candidate for research related to tissue development and regeneration [].
Limited evidence suggests Secalciferol might interact with the immune system, potentially opening avenues for research on its role in immune responses and disorders [].
Secalciferol, also known as 24,25-dihydroxyvitamin D3, is a biologically active metabolite of vitamin D. It is primarily involved in the regulation of calcium and phosphate metabolism, playing a crucial role in bone health and immune function. The chemical formula of Secalciferol is and it has a molecular weight of approximately 416.65 g/mol . This compound is formed through the hydroxylation of cholecalciferol (vitamin D3) in the liver, leading to its conversion into more active forms that influence various physiological processes.
Secalciferol is generally safe at recommended doses. However, high doses can lead to vitamin D toxicity, characterized by hypercalcemia (elevated blood calcium levels), nausea, vomiting, and kidney problems []. Secalciferol is not flammable but should be stored in a cool, dark place to prevent degradation [].
The tolerable upper intake level (UL) for vitamin D, which includes Secalciferol, is 4000 IU/day for adults [].
These reactions are vital for modifying the compound's structure to enhance its biological activity or to synthesize derivatives for research and therapeutic use.
Secalciferol exhibits significant biological activity primarily through its interaction with the vitamin D receptor (VDR). It regulates various cellular processes, including:
The pharmacological effects of Secalciferol are mediated through its action on target cells involved in bone metabolism and immune function.
Secalciferol can be synthesized through several methods:
These synthesis methods are crucial for producing Secalciferol for research, therapeutic applications, and further studies on its biological effects.
Secalciferol has several applications in both clinical and research settings:
Research indicates that Secalciferol interacts with various biomolecules, influencing multiple biochemical pathways:
These interaction studies are essential for understanding the full extent of Secalciferol's biological effects.
Secalciferol shares structural similarities with other vitamin D metabolites. Here are some compounds that are comparable:
Compound Name | Chemical Formula | Key Features |
---|---|---|
Cholecalciferol | C27H44O | Precursor to Secalciferol; synthesized from UV exposure. |
Calcitriol (1,25-dihydroxyvitamin D3) | C27H44O3 | Most active form; regulates calcium homeostasis directly. |
Ergocalciferol | C28H46O | Plant-derived form; used as a dietary supplement. |
25-Hydroxyvitamin D3 (Calcifediol) | C27H44O3 | Major circulating form; precursor to calcitriol. |
Secalciferol is unique due to its specific hydroxylation at positions 24 and 25, which differentiates it from other vitamin D metabolites. This structural modification influences its biological activity, particularly in bone formation and immune modulation, making it a significant compound in both nutritional science and pharmacology .
The discovery of secalciferol is rooted in mid-20th-century efforts to map vitamin D metabolism. In 1972, Hector DeLuca and Michael F. Holick first isolated 24,25-dihydroxyvitamin D~3~ from the serum of rats administered high doses of vitamin D~3~. This breakthrough followed the earlier identification of 25-hydroxyvitamin D~3~ (calcidiol) and 1,25-dihydroxyvitamin D~3~ (calcitriol), which clarified the sequential hydroxylation steps in vitamin D activation.
Initial studies dismissed secalciferol as a terminal metabolite destined for excretion. However, by the late 1990s, experimental models revealed its potential physiological significance. For instance, chicks deficient in secalciferol exhibited impaired fracture healing, while supplementation restored bone integrity, suggesting a non-canonical role. These findings challenged the prevailing view of secalciferol as biologically inert and spurred further investigation into its mechanisms.
Secalciferol, also known as 24R,25-dihydroxyvitamin D₃ or (24R)-hydroxycalcidiol, possesses the molecular formula C₂₇H₄₄O₃ and represents a significant metabolite in the vitamin D pathway [1] [2] [3]. The compound exhibits a molecular weight of 416.6365 g/mol, making it one of the heavier vitamin D metabolites [1] [2] [6]. Secalciferol belongs to the secosteroid family, characterized by an open B-ring structure that distinguishes it from conventional steroids [15].
The structural framework of secalciferol consists of a complex polycyclic system with three hydroxyl functional groups positioned at specific carbon atoms [1] [3]. The molecule features a characteristic triene system with conjugated double bonds that contribute to its biological activity and spectroscopic properties [2] [6]. The systematic IUPAC name for secalciferol is (3R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol [1] [3].
The compound demonstrates significant structural complexity with multiple chiral centers and geometric isomerism, which directly influences its biological recognition and receptor binding capabilities [2] [24]. The presence of three hydroxyl groups at positions 3, 24, and 25 creates multiple hydrogen bonding sites that are crucial for protein interactions and membrane permeability [32] [35].
Secalciferol exhibits absolute stereochemistry with six defined stereocenters out of six possible positions, indicating complete stereochemical definition [2]. The compound contains two E/Z centers that contribute to its geometric configuration and biological activity [2]. The stereochemical designation includes specific configurations at multiple carbon centers: (3R,5Z,7E,24R), which defines the three-dimensional arrangement of atoms in space [1] [6].
The 24R configuration represents a critical stereochemical feature that distinguishes secalciferol from its 24S epimer [31]. This stereochemical specificity plays a fundamental role in receptor recognition and biological activity, as demonstrated by structure-activity relationship studies [24] [32]. The absolute configuration at the C-24 position determines the compound's ability to interact with specific nuclear receptors and membrane-associated proteins [24] [35].
The E/Z geometry of the double bond system creates distinct conformational states that influence molecular flexibility and receptor binding [28]. Systematic conformational analysis reveals that the side chain mobility of secalciferol occupies specific spatial regions that differ from other vitamin D metabolites [28]. The stereochemical arrangement affects the compound's ability to adopt bioactive conformations necessary for protein interactions [24] [32].
The configurational analysis demonstrates that secalciferol maintains rigid stereochemical requirements for biological activity, with even minor stereochemical changes resulting in significant alterations in binding affinity and biological response [24] [31]. The compound's three-dimensional structure enables specific hydrogen bonding interactions with amino acid residues in target proteins [32].
Table 1: Physicochemical Properties of Secalciferol | ||
---|---|---|
Property | Value | Source |
---------- | ------- | --------- |
Molecular Formula | C₂₇H₄₄O₃ | [1] [2] [3] [6] |
Molecular Weight | 416.6365 g/mol | [1] [2] [3] [6] |
Melting Point | 63-65°C | [14] |
Boiling Point | 571.1±35.0°C at 760 mmHg | [14] |
Flash Point | 241.5±20.5°C | [14] |
Density | 1.1±0.1 g/cm³ | [14] |
LogP (Lipophilicity) | 5.85 | [14] |
Polar Surface Area | 60.69 Ų | [14] |
Vapour Pressure | 0.0±3.6 mmHg at 25°C | [14] |
Index of Refraction | 1.547 | [14] |
Exact Mass | 416.329045277 Da | [6] |
Stereochemistry | Absolute | [2] |
Defined Stereocenters | 6/6 | [2] |
E/Z Centers | 2 | [2] |
Charge | 0 | [2] |
Secalciferol demonstrates distinctive physicochemical characteristics that influence its biological behavior and analytical detection [14]. The compound exhibits a melting point range of 63-65°C, indicating crystalline stability under standard conditions [14]. The boiling point of 571.1±35.0°C at 760 mmHg reflects the high molecular weight and extensive hydrogen bonding capacity of the molecule [14].
The lipophilicity of secalciferol, expressed as LogP value of 5.85, indicates significant hydrophobic character that facilitates membrane permeation and tissue distribution [14]. This high lipophilicity value suggests strong partitioning into lipid environments, which is consistent with the compound's steroid-like structure and biological distribution patterns [29] [30]. The polar surface area of 60.69 Ų represents the contribution of the three hydroxyl groups to the overall molecular polarity [14].
Stability studies reveal that secalciferol exhibits sensitivity to ultraviolet light exposure, similar to other vitamin D metabolites [8] [9] [25]. Photodegradation occurs through multiple pathways, resulting in the formation of various photoisomers and degradation products [25] [33]. The compound demonstrates optimal stability when stored at temperatures between 2-8°C, as indicated by recommended storage conditions [14].
Thermal stability analysis shows that secalciferol maintains structural integrity at physiological temperatures but undergoes degradation at elevated temperatures [8]. The flash point of 241.5±20.5°C indicates the temperature at which the compound may undergo thermal decomposition [14]. Environmental factors such as pH, oxygen exposure, and light conditions significantly influence the compound's stability profile [9] [10].
The compound's vapor pressure of 0.0±3.6 mmHg at 25°C indicates low volatility under standard conditions [14]. The refractive index of 1.547 provides information about the compound's optical properties and can be used for identification purposes [14]. These physicochemical parameters collectively define secalciferol's behavior in various analytical and biological systems [17].
High-performance liquid chromatography coupled with mass spectrometry represents the gold standard for secalciferol analysis [12] [17]. The compound exhibits characteristic retention behavior on reversed-phase C18 columns, with retention times typically around 7.5 minutes under isocratic conditions using methanol-water mobile phases [26]. Multiple reaction monitoring techniques enable sensitive detection with limits of quantification as low as 0.2 ng/g [12].
Mass spectrometric analysis reveals a molecular ion peak at m/z 417.33632 for the protonated molecular ion [M+H]⁺ [3]. Atmospheric pressure chemical ionization in positive ion mode provides optimal sensitivity for secalciferol detection [12]. Fragmentation patterns in tandem mass spectrometry show characteristic losses corresponding to water molecules and side chain cleavage [12] [17].
Ultraviolet spectroscopy shows characteristic absorption at 265 nm, which is commonly used for high-performance liquid chromatography detection of vitamin D compounds [26]. The compound's conjugated triene system contributes to its ultraviolet absorption properties and enables spectrophotometric quantification [16] [26].
Infrared spectroscopy reveals characteristic absorption bands corresponding to hydroxyl group stretching vibrations, providing functional group identification capabilities [16]. The compound's multiple hydroxyl groups create distinct spectroscopic signatures that aid in structural confirmation [16].
Table 2: Analytical Characterization Methods for Secalciferol | |||
---|---|---|---|
Analytical Method | Key Features | Applications | Source |
------------------ | -------------- | -------------- | --------- |
HPLC-MS/MS | Multiple reaction monitoring, atmospheric pressure chemical ionization | Serum analysis, clinical diagnostics | [12] [17] |
LC-MS/MS | Isotope dilution with deuterated internal standard | Reference measurement procedures | [12] |
NMR Spectroscopy | Quantitative analysis, structural elucidation | Absolute content determination, stability studies | [10] |
UV Spectroscopy | Detection at 265 nm for vitamin D compounds | HPLC detection, purity analysis | [26] |
Mass Spectrometry | Molecular ion peak at m/z 417 [M+H]⁺ | Structural confirmation, fragmentation patterns | [1] [3] |
Infrared Spectroscopy | Characteristic absorption bands for hydroxyl groups | Functional group identification | [16] |
The structure-activity relationships of secalciferol are fundamentally determined by its specific hydroxylation pattern and stereochemical configuration [24] [32]. The presence of hydroxyl groups at positions 3, 24, and 25 creates distinct hydrogen bonding capabilities that influence receptor binding affinity and biological activity [32] [35]. Research demonstrates that the 24R configuration is essential for biological recognition, as the 24S epimer exhibits significantly different binding characteristics [31].
Conformational analysis reveals that secalciferol adopts specific three-dimensional arrangements that enable interaction with nuclear vitamin D receptors [24] [28]. The compound's ability to bind to vitamin D receptors, although weaker than 1α,25-dihydroxyvitamin D₃, requires concentrations that are 10⁵-fold higher to achieve comparable binding [24]. This reduced binding affinity correlates with the compound's distinct biological profile and cellular responses [24].
The side chain flexibility of secalciferol plays a crucial role in determining its interaction with target proteins [28]. Systematic conformational searches indicate that the molecule's side chain occupies specific spatial regions that differ from other vitamin D metabolites [28]. These conformational preferences directly influence the compound's ability to activate transcriptional responses and cellular signaling pathways [24] [35].
Hydrogen bonding interactions represent critical determinants of secalciferol's biological activity [32]. Specific amino acid residues in target proteins form hydrogen bonds with the compound's hydroxyl groups, with particular importance placed on interactions involving the 3-hydroxyl and 25-hydroxyl positions [32]. The 24-hydroxyl group provides additional binding specificity that distinguishes secalciferol from other vitamin D metabolites [32] [35].
The compound's structure-activity relationships extend to its membrane-associated effects, where secalciferol demonstrates specific binding to growth plate chondrocyte membranes [35]. This membrane binding exhibits stereospecificity, with the 24R configuration being essential for biological activity [35]. The resulting cellular responses include activation of protein kinase C pathways and modulation of calcium homeostasis [35].
Table 3: Spectroscopic and Database Identifiers for Secalciferol | ||
---|---|---|
Spectroscopic Parameter | Value | Description |
------------------------- | -------- | ------------- |
SMILES | CC@H[C@H]1CC[C@H]2\C(CCC[C@]12C)=C\C=C3\CC@@HCCC3=C | Simplified molecular-input line-entry system |
InChI | InChI=1S/C27H44O3/c1-18-8-12-22(28)17-21(18)11-10-20-7-6-16-27(5)23(13-14-24(20)27)19(2)9-15-25(29)26(3,4)30/h10-11,19,22-25,28-30H,1,6-9,12-17H2,2-5H3/b20-10+,21-11-/t19-,22+,23-,24+,25-,27-/m1/s1 | International Chemical Identifier |
InChI Key | FCKJYANJHNLEEP-XRWYNYHCSA-N | Hashed version of InChI |
CAS Number | 55721-11-4 | Chemical Abstracts Service registry number |
UNII | 460029IUDA | Unique Ingredient Identifier |
ChEBI ID | CHEBI:28818 | Chemical Entities of Biological Interest |
DrugBank ID | DB18406 | DrugBank accession number |
HMDB ID | HMDB0006226 | Human Metabolome Database identifier |
Acute Toxic;Health Hazard